

Premature loss of DMS(O)MT group during oligo synthesis

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Compound of Interest

Compound Name: DMS(O)MT aminolink C6

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Technical Support Center: Oligonucleotide Synthesis

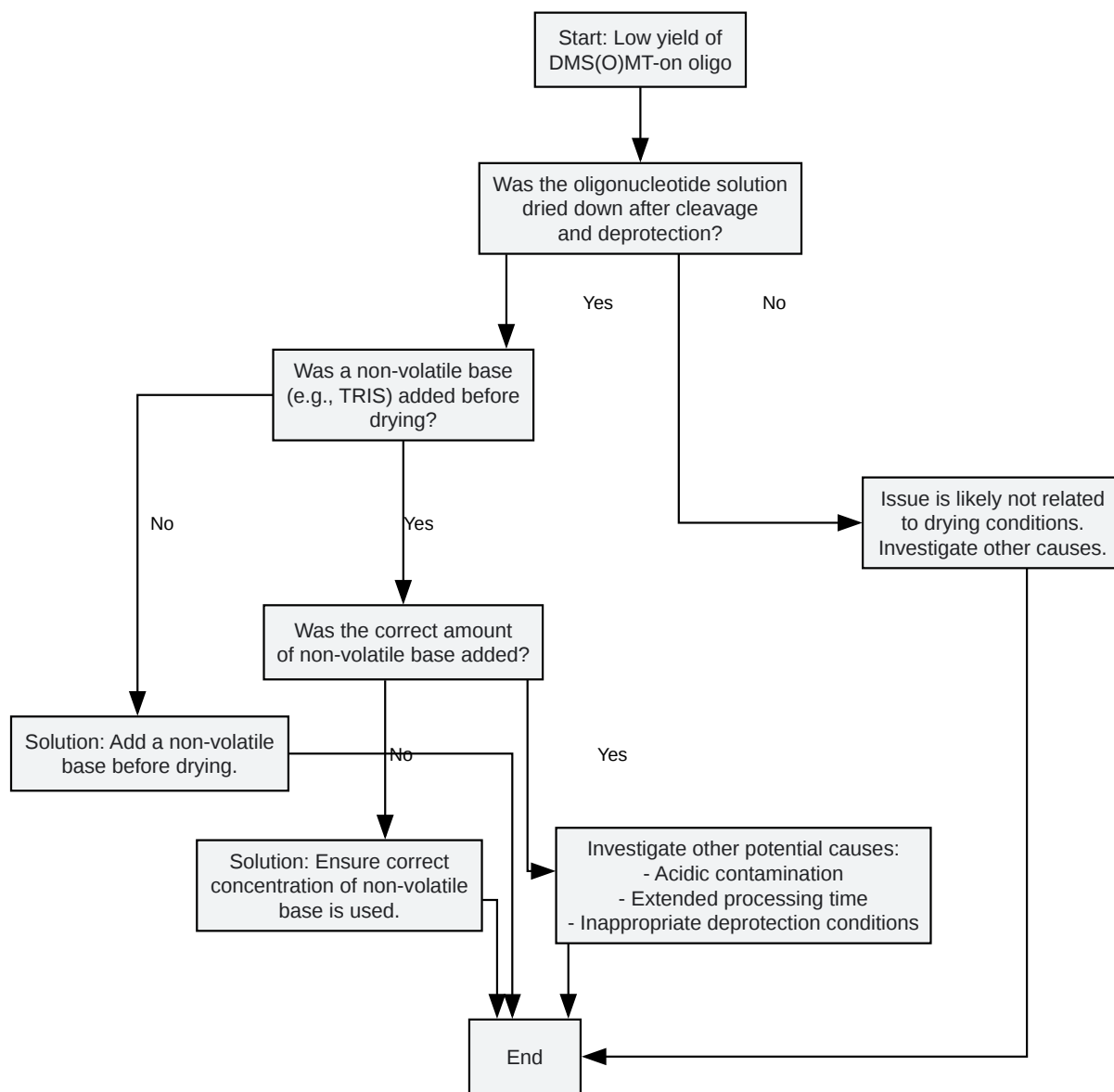
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the premature loss of the 4,4'-Dimethoxy-4"-methylsulfonyl-trityl (DMS(O)MT) protecting group during oligonucleotide synthesis.

Troubleshooting Guide: Premature DMS(O)MT Group Loss

Premature loss of the DMS(O)MT group is a common issue that can significantly impact the yield of full-length oligonucleotides, especially during post-synthesis workup. This guide provides a systematic approach to diagnosing and resolving this problem.

Problem: Low yield of DMS(O)MT-on oligonucleotide after cleavage and deprotection, as observed by HPLC or LC-MS analysis.

Initial Assessment Workflow



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Caption: Troubleshooting workflow for low DMS(O)MT-on oligo yield.

Detailed Troubleshooting Steps

Symptom	Potential Cause	Recommended Action
Complete or significant loss of DMS(O)MT group after drying the crude oligonucleotide solution.	Removal of volatile bases (e.g., ammonia from the deprotection solution) during drying creates a slightly acidic environment, which is sufficient to cleave the acid-labile DMS(O)MT group.[1][2]	<p>Primary Solution: Add a non-volatile base, such as Tris(hydroxymethyl)aminomethane (TRIS), to the oligonucleotide solution before the drying step. A concentration of 45 mg of TRIS base per mL of crude oligo solution has been shown to prevent the loss of the DMS(O)MT group.[2]</p> <p>Alternative Solution: Convert the oligonucleotide to a non-volatile salt (e.g., sodium salt) before drying. This can be achieved by desalting the oligonucleotide using a suitable cartridge and eluting with a solution containing a non-volatile salt.[2]</p>
Partial loss of DMS(O)MT group even after the addition of a non-volatile base.	Insufficient amount of the non-volatile base was added to neutralize the solution effectively.	Verify the concentration of the non-volatile base. Ensure that 45 mg/mL of TRIS base is used. If using an alternative non-volatile base, ensure the concentration is sufficient to maintain a basic pH during drying.
DMS(O)MT group is lost during cartridge purification.	The DMS(O)MT group is designed to be removed on a reverse-phase cartridge using aqueous trifluoroacetic acid (TFA).[3] If acidic conditions are inadvertently used during	Ensure that all solutions used for loading and washing the cartridge are neutral or basic. Acidic solutions should only be used for the intentional on-cartridge detritylation step.

the loading or washing steps, premature cleavage can occur.

Unexpected loss of DMS(O)MT group during the capping step of synthesis.

The capping reagents (e.g., acetic anhydride) can hydrolyze over time, becoming more acidic. This increased acidity can lead to the premature loss of the highly acid-labile DMS(O)MT group.

[4]

Use fresh capping reagents for the synthesis of oligonucleotides containing a DMS(O)MT-protected amino-modifier.[4]

Frequently Asked Questions (FAQs)

Q1: What is the DMS(O)MT group and why is it used in oligonucleotide synthesis?

The DMS(O)MT (4,4'-Dimethoxy-4''-methylsulfonyl-trityl) group is a protecting group used for the 5'-terminus of oligonucleotides, particularly for 5'-amino-modifiers. It is an improvement over the more traditional Monomethoxytrityl (MMT) group, offering more reliable performance in trityl-on purification techniques.[3] Its lipophilic nature allows for the separation of the full-length oligonucleotide from shorter failure sequences by reverse-phase chromatography.

DMS(O)MT Group Structure

dmsomt_structure

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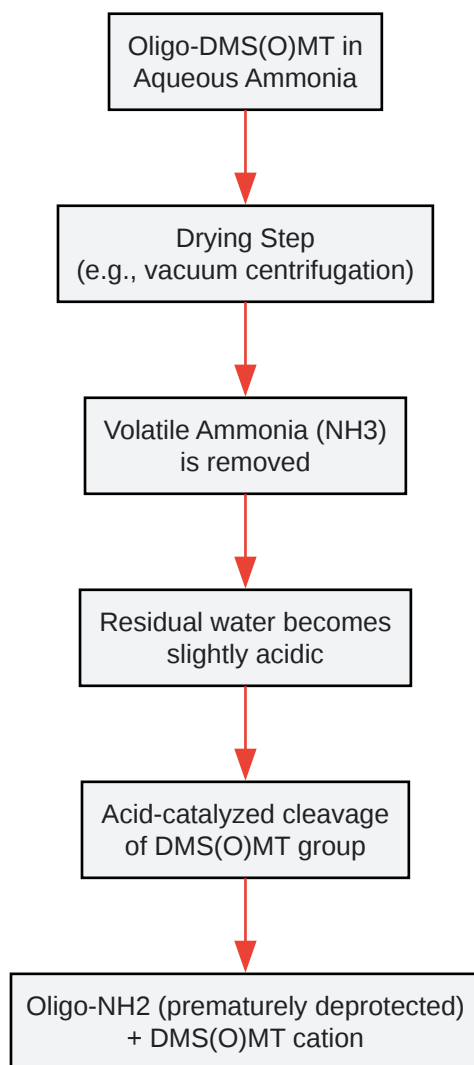
Caption: Chemical structure of the DMS(O)MT group.

Q2: Why is the DMS(O)MT group susceptible to premature loss?

The DMS(O)MT group is designed to be cleaved under mild acidic conditions. During the workup of oligonucleotide synthesis, the cleavage and deprotection steps are typically performed in a basic solution, such as aqueous ammonia. When this solution is dried, the

volatile ammonia is removed, which can lead to a slightly acidic environment. This change in pH is sufficient to cause the premature cleavage of the DMS(O)MT group.[2]

Mechanism of Premature DMS(O)MT Loss



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